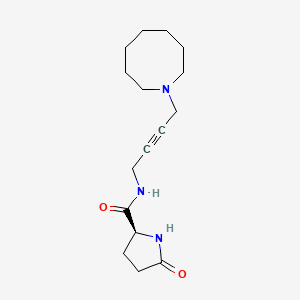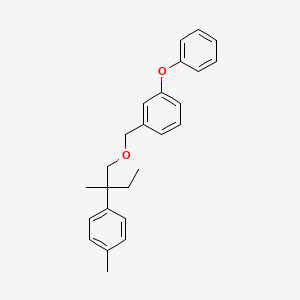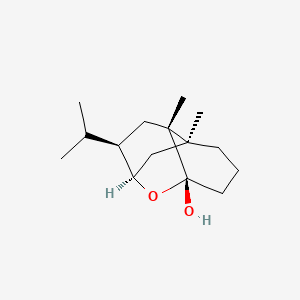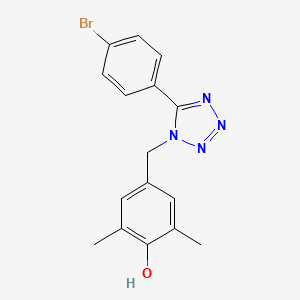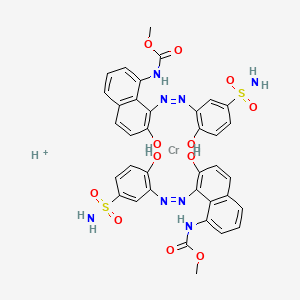
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core coordinated with a bis(methyl carbamato) ligand system, which is further functionalized with azo and sulphonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) typically involves multi-step organic synthesis followed by coordination chemistry. The initial steps often include the preparation of the azo compound through diazotization and coupling reactions. The sulphonyl and hydroxyl groups are introduced through sulphonation and hydroxylation reactions, respectively. The final step involves the coordination of the organic ligand with a chromate source under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis reactors equipped with precise temperature and pH control systems. The process would include the synthesis of the organic ligand followed by its coordination with chromate under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate core can participate in redox reactions, potentially altering the oxidation state of chromium.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulphonyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include higher oxidation states of chromium or oxidized organic fragments.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted derivatives with new functional groups replacing the sulphonyl or hydroxyl groups.
Aplicaciones Científicas De Investigación
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate core can interact with various biomolecules, potentially altering their function. The azo and sulphonyl groups can participate in redox and substitution reactions, respectively, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-)
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(2-)
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(3-)
Uniqueness
The uniqueness of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) lies in its specific coordination environment and functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and reactivity make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
66006-52-8 |
|---|---|
Fórmula molecular |
C36H33CrN8O12S2+ |
Peso molecular |
885.8 g/mol |
Nombre IUPAC |
chromium;hydron;methyl N-[7-hydroxy-8-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/2C18H16N4O6S.Cr/c2*1-28-18(25)20-12-4-2-3-10-5-7-15(24)17(16(10)12)22-21-13-9-11(29(19,26)27)6-8-14(13)23;/h2*2-9,23-24H,1H3,(H,20,25)(H2,19,26,27);/p+1 |
Clave InChI |
SSTIMYJVMSGWNA-UHFFFAOYSA-O |
SMILES canónico |
[H+].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



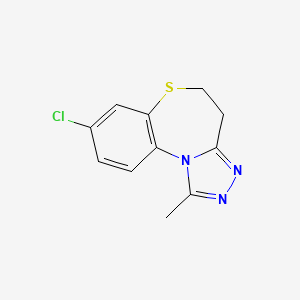
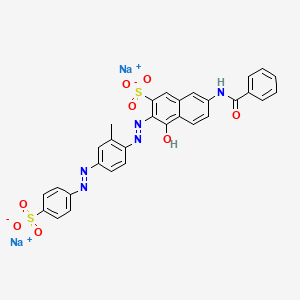
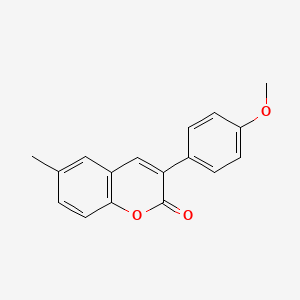
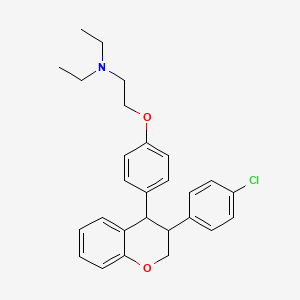
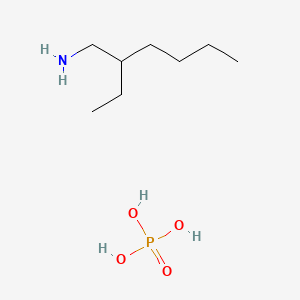
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
